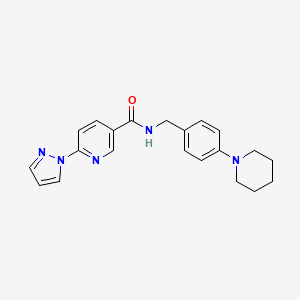

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[(4-piperidin-1-ylphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21(18-7-10-20(22-16-18)26-14-4-11-24-26)23-15-17-5-8-19(9-6-17)25-12-2-1-3-13-25/h4-11,14,16H,1-3,12-13,15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZILIILCJULCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with piperidine under basic conditions.

Pyrazole Ring Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

Nicotinamide Coupling: The final step involves coupling the piperidine-benzyl derivative with the pyrazole ring and nicotinamide through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like nitro or carbonyl groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight :

- The piperidinyl-benzyl derivative (hypothetical) has a higher molecular weight (~363.43) compared to halogenated analogs (e.g., 330.74 for the 2-chloro-4-fluorobenzyl variant) due to the bulky piperidine ring .

- Thioether-linked compounds (e.g., Compound 38, 405.1 g/mol) exhibit increased molecular weights due to the benzylthio linker .

Synthetic Efficiency :

- Compound 38 achieved 92.6% purity, outperforming Compound 39 (69.2%), suggesting that electron-withdrawing substituents (e.g., 4-fluorophenyl) may stabilize intermediates during synthesis .

Pharmacological and Physicochemical Implications

Solubility and Bioavailability:

- The piperidine group in the target compound likely enhances water solubility compared to halogenated benzyl analogs (e.g., 2-chloro-4-fluorobenzyl), which are more lipophilic. This could improve oral bioavailability .

- Thioether-linked compounds (e.g., Compound 38) may exhibit lower solubility due to increased hydrophobicity from the sulfur atom .

Target Binding Interactions:

- However, the absence of activity data in the provided evidence limits direct pharmacological comparisons .

Biological Activity

N-(4-(piperidin-1-yl)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Piperidine Derivative : A nucleophilic substitution reaction between a suitable benzyl halide and piperidine under basic conditions.

- Pyrazole Ring Formation : Cyclization involving hydrazine and a 1,3-diketone.

- Nicotinamide Coupling : Amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the piperidine-benzyl derivative with the pyrazole ring and nicotinamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. The precise mechanisms are still under investigation, but preliminary studies suggest potential applications in enzyme inhibition and receptor binding.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance, compounds structurally related to it have shown significant inhibition against tyrosinase, an enzyme involved in melanin production. In kinetic studies, certain derivatives demonstrated competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Case Studies

Several studies have explored the biological implications of this compound:

- Antimelanogenic Activity : In a study involving B16F10 cells, derivatives of the compound showed promising antimelanogenic effects without cytotoxicity, indicating potential for cosmetic applications .

- Therapeutic Potential : Investigations into its therapeutic benefits have highlighted its possible role in treating cancer and neurological disorders, although specific clinical data remain limited.

Data Table: Biological Activities

| Activity Type | Target Enzyme/Receptor | IC50 Value (μM) | Notes |

|---|---|---|---|

| Tyrosinase Inhibition | Agaricus bisporus | 0.18 | 100-fold more active than kojic acid |

| Enzyme Modulation | Various Enzymes | TBD | Specific targets under investigation |

| Antimelanogenic | B16F10 Cells | TBD | Non-cytotoxic at effective concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.